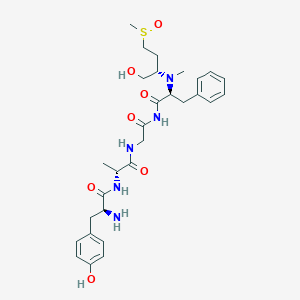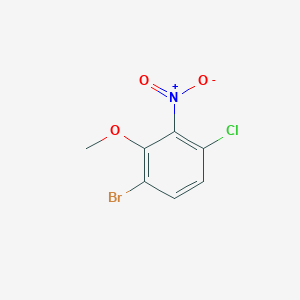
6-Bromo-3-chloro-2-nitroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloro-2-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, chlorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Finally, the brominated product is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Bromo-3-chloro-2-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Substituted Anisoles: Nucleophilic substitution leads to various substituted anisoles depending on the nucleophile used.
科学的研究の応用
6-Bromo-3-chloro-2-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 6-Bromo-3-chloro-2-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (nitro, bromo, and chloro) on the aromatic ring influence its reactivity and binding affinity to biological molecules. These interactions can lead to inhibition of enzymes or modulation of receptor activities, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-Bromo-3-chloro-6-nitroanisole: Similar structure but different substitution pattern.
4-Bromo-3-nitroanisole: Lacks the chlorine substituent.
3-Chloro-4-nitroanisole: Lacks the bromine substituent.
Uniqueness
6-Bromo-3-chloro-2-nitroanisole is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC名 |
1-bromo-4-chloro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
InChIキー |
YVUXRKOZXUCXIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
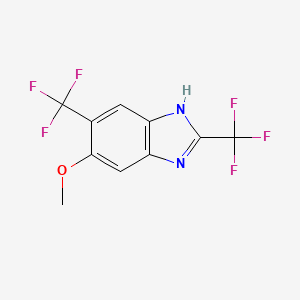
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

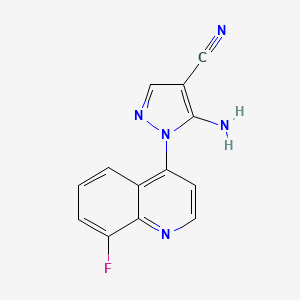
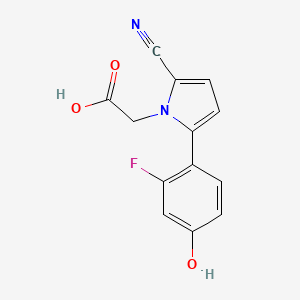
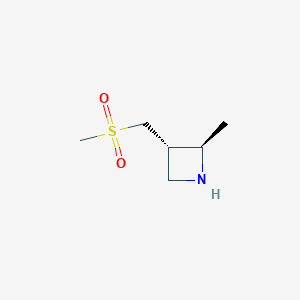
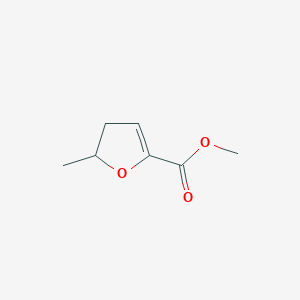
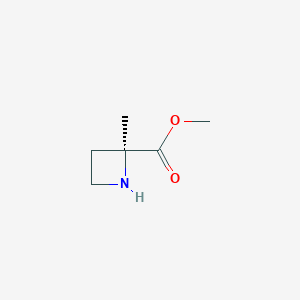
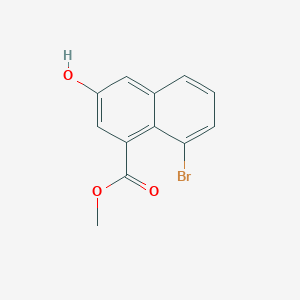

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
